![molecular formula C12H18ClNO2 B2646292 [3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride CAS No. 2567502-92-3](/img/structure/B2646292.png)
[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride
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Overview
Description
“[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride” is a chemical compound with the CAS Number: 2567502-92-3. It has a molecular weight of 243.73 . The compound is also known by its IUPAC name, 3-(tetrahydro-2-furanylmethoxy)benzylamine . It is typically stored at 4 degrees Celsius and is available in the form of an oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12/h1,3-4,7,12H,2,5-6,8-9,13H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is an oil at room temperature . It has a molecular weight of 207.27 .Scientific Research Applications
Iron(III) Complexes for Cellular Imaging and Photocytotoxicity
Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and related ligands have been synthesized and examined for their photocytotoxic properties. These complexes show unprecedented photocytotoxicity under red light to various cell lines through apoptosis, generating reactive oxygen species. Their ability to interact with DNA and induce photocleavage suggests potential applications in photodynamic therapy and cellular imaging (Basu et al., 2014).
Antiosteoclast Activity of Boronates
A series of boronates synthesized through a reaction involving (±)-piperidin-2-yl-methanamine showed moderate to high antiosteoclast and osteoblast activity. These findings indicate their potential in bone health research and treatment of osteoporosis (G. S. Reddy et al., 2012).
NK1 Receptor Antagonism for Clinical Administration
A water-soluble neurokinin-1 (NK1) receptor antagonist, developed for both intravenous and oral administration, demonstrated efficacy in pre-clinical tests relevant to emesis and depression. The compound's high solubility and effective receptor antagonism suggest its utility in neuropsychiatric and gastroenterological research (Harrison et al., 2001).
Diiron(III) Complexes as Methane Monooxygenase Models
Non-heme diiron(III) complexes were studied as models for methane monooxygenases, enzymes responsible for methane oxidation. These complexes catalyze selective hydroxylation of alkanes, mirroring the enzyme's function and offering insights into bio-inspired catalysis for hydrocarbon processing (Sankaralingam & Palaniandavar, 2014).
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with this compound include H318, which means it causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
[3-(oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c13-8-10-3-1-4-11(7-10)15-9-12-5-2-6-14-12;/h1,3-4,7,12H,2,5-6,8-9,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJPJBGYAAMIPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=CC(=C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Oxolan-2-ylmethoxy)phenyl]methanamine;hydrochloride |
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